![molecular formula C24H20N2O3S2 B2501081 N-(4-(4-benzylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 896027-60-4](/img/structure/B2501081.png)
N-(4-(4-benzylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide
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Overview
Description
The compound "N-(4-(4-benzylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide" is a molecule that is likely to possess biological activity given its structural features, which include a thiazole ring, a benzamide moiety, and a methylsulfonyl group. These structural components are commonly found in compounds with various pharmacological activities. For instance, thiazole scaffolds and benzamide groups are associated with anticancer properties, as seen in the synthesis of Schiff's bases containing these moieties . Similarly, the presence of a methylsulfonyl group is noted in compounds with Class III antiarrhythmic activity .
Synthesis Analysis
The synthesis of related compounds with similar structural features has been reported using microwave-assisted, solvent-free methods, which are considered to be efficient and environmentally friendly . For example, a series of N-substituted benzamide derivatives containing a thiadiazole scaffold were synthesized under microwave irradiation, indicating that a similar approach could potentially be applied to the synthesis of "N-(4-(4-benzylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide" .
Molecular Structure Analysis
The molecular structure of compounds with similar features has been elucidated using techniques such as IR, NMR, mass spectrometry, and X-ray crystallography . For instance, the crystal structure of a related sulfonamide showed the sulfonamide nitrogen atoms adopting a nearly trigonal-planar geometry, which could be relevant to understanding the geometry around the nitrogen atom in the target compound .
Chemical Reactions Analysis
While specific chemical reactions of "N-(4-(4-benzylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide" are not detailed in the provided papers, the literature suggests that benzamide derivatives can undergo various chemical transformations. These may include reactions at the amide group or modifications of the aromatic rings, depending on the substituents present and the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized to some extent. For example, the crystal structure analysis provides insights into the solid-state properties, such as molecular conformation and supramolecular aggregation . The presence of hydrogen bonding and π-π stacking interactions can influence the compound's solubility and stability . Additionally, the electronic properties of the thiazole ring and the sulfonamide group could affect the compound's reactivity and interaction with biological targets .
Scientific Research Applications
Electrophysiological Activity
N-substituted imidazolylbenzamides, including compounds structurally related to N-(4-(4-benzylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide, have been explored for their electrophysiological activity. These compounds, including N-[2-(diethylamino)ethyl]-4- [(methylsulfonyl)amino]benzamide, demonstrated potency in vitro akin to class III electrophysiological activity, indicating their potential as selective agents for cardiac applications (Morgan et al., 1990).
Anticancer Activity
A series of benzamides structurally similar to N-(4-(4-benzylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide were designed, synthesized, and evaluated for anticancer activity against various cancer cell lines. These compounds displayed significant anticancer activities, in some instances surpassing the reference drug etoposide, highlighting their potential in cancer therapeutics (Ravinaik et al., 2021).
Antimicrobial and Antifungal Agents
N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, related to N-(4-(4-benzylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide, have been synthesized and demonstrated potent antimicrobial activity against various bacterial and fungal strains. These synthesized compounds, particularly compound 3e, showed high growth inhibitory effects against the tested pathogens, indicating their potential as antimicrobial and antifungal agents (Bikobo et al., 2017).
Gelation Behavior
A study on N-(thiazol-2-yl) benzamide derivatives, similar to N-(4-(4-benzylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide, revealed their gelation behavior towards certain solvent mixtures. The investigation aimed to understand the role of methyl functionality and multiple non-covalent interactions in gelation behavior, with certain amides showing promising gelation properties and stability (Yadav & Ballabh, 2020).
Mechanism of Action
Target of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets can vary depending on the exact structure of the derivative.
Mode of Action
The mode of action of thiazole derivatives can also vary widely. For example, some thiazole derivatives have been found to inhibit cell growth of various neoplastic cell lines . The exact mode of action would depend on the specific targets and the structure of the derivative.
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways due to their diverse biological activities. For example, they may be involved in pathways related to inflammation, microbial infection, or tumor growth .
Result of Action
The result of the action of thiazole derivatives can include effects such as reduced inflammation, inhibited microbial growth, or slowed tumor growth . The specific effects would depend on the targets and mode of action of the derivative.
properties
IUPAC Name |
N-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S2/c1-31(28,29)22-10-6-5-9-20(22)23(27)26-24-25-21(16-30-24)19-13-11-18(12-14-19)15-17-7-3-2-4-8-17/h2-14,16H,15H2,1H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHJOEXWKURNHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-benzylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide |
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